Ethyl s-4-chloro-3-hydroxybutyrate
Overview
Description
Ethyl s-4-chloro-3-hydroxybutyrate is a chiral intermediate commonly used in the synthesis of various pharmacologically important compounds. It is particularly known for its role in the preparation of atorvastatin, a widely used cholesterol-lowering drug . The compound has the molecular formula C6H11ClO3 and a molecular weight of 166.60 g/mol .
Mechanism of Action
Target of Action
Ethyl s-4-chloro-3-hydroxybutyrate is primarily targeted in the synthesis of chiral alcohols . It is an important drug intermediate . The compound’s primary targets are alcohol dehydrogenases (ADHs), which play a crucial role in the synthesis of chiral alcohols .
Mode of Action
The compound interacts with its targets, the ADHs, in a process known as bioreductions . These bioreductions are essential in the synthesis of chiral alcohols. The synthesis of this compound has significant challenges due to high substrate or product inhibition towards adhs, which complicates its production .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE) to this compound . This process is catalyzed by ADHs and is crucial in the synthesis of chiral alcohols .
Pharmacokinetics
It’s worth noting that the compound is used as a chiral intermediate in the synthesis of pharmaceuticals, suggesting that its bioavailability is likely influenced by the properties of the final drug product .
Result of Action
The result of the action of this compound is the production of chiral alcohols . These chiral alcohols are important drug intermediates and are used in the synthesis of various pharmaceuticals . For instance, this compound is generally used to prepare atorvastatin, a cholesterol-lowering drug .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the synthesis of this compound has been shown to be complicated by high substrate or product inhibition towards ADHs . This suggests that the concentration of the substrate and product in the reaction environment can significantly influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Ethyl s-4-chloro-3-hydroxybutyrate plays a crucial role in biochemical reactions, particularly in the synthesis of chiral alcohols. It interacts with enzymes such as alcohol dehydrogenases (ADHs), which catalyze the reduction of ketones to alcohols . One notable enzyme is SmADH31, obtained from the Stenotrophomonas maltophilia genome, which can tolerate high concentrations of both substrate and product. The coexpression of SmADH31 and glucose dehydrogenase from Bacillus subtilis in Escherichia coli enables the efficient conversion of ethyl 4-chloroacetoacetate to this compound with high enantiomeric excess .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the synthesis of 4-amino-3-hydroxybutyric acid, a compound of pharmacological importance . Additionally, its role in the synthesis of atorvastatin suggests potential impacts on cholesterol metabolism and related cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. It acts as a substrate for ADHs, which catalyze its reduction to the corresponding alcohol. This reaction is facilitated by the binding of this compound to the active site of the enzyme, leading to the formation of a chiral alcohol with high enantiomeric purity . The compound’s ability to interact with ADHs and other enzymes highlights its importance in biochemical synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound is known to be stable under specific conditions, with a boiling point of 93-95 °C at 5 mmHg and a density of 1.19 g/mL at 25 °C . Studies have shown that it maintains its biochemical properties over extended periods, making it a reliable intermediate for various synthetic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include its conversion to chiral alcohols through the action of ADHs . This process is essential for the synthesis of pharmacologically active compounds, such as atorvastatin. The compound’s interaction with enzymes and cofactors in these pathways highlights its significance in biochemical synthesis and therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve its interaction with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, ensuring its availability for biochemical reactions. The compound’s physicochemical properties, such as its density and refractive index, play a role in its transport and distribution within biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl s-4-chloro-3-hydroxybutyrate can be synthesized through several methods. One common approach involves the asymmetric hydrogenation of ethyl 4-chloroacetoacetate using a chiral catalyst such as (S)-Ru-BINAP . This reaction is typically carried out in a microfluidic chip reactor under continuous flow conditions, with the reaction temperature maintained at around 408 K .
Another method involves the bioreduction of ethyl 4-chloroacetoacetate using recombinant Escherichia coli containing carbonyl reductase and glucose dehydrogenase . This process is conducted in an organic solvent-deep eutectic solvent-water system at pH 7.0 and 30°C, achieving high yields of the desired product .
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes due to their high enantioselectivity and efficiency. The use of alcohol dehydrogenases, such as SmADH31, in a monophasic aqueous system has been shown to convert ethyl 4-chloroacetoacetate to this compound with high enantiomeric excess and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl s-4-chloro-3-hydroxybutyrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form ethyl 4-chloro-3-hydroxybutyrate.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products
Oxidation: Forms ethyl 4-chloro-3-oxobutyrate.
Reduction: Produces ethyl 4-chloro-3-hydroxybutyrate.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl s-4-chloro-3-hydroxybutyrate is widely used in scientific research due to its versatility as a chiral building block. Its applications include:
Comparison with Similar Compounds
Ethyl s-4-chloro-3-hydroxybutyrate can be compared with other similar compounds, such as:
Ethyl 4-chloroacetoacetate: A precursor in the synthesis of this compound.
Methyl 4-chloroacetoacetate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-chloro-3-oxobutyrate: An oxidized form of this compound.
The uniqueness of this compound lies in its high enantiomeric purity and its role as a versatile chiral building block in the synthesis of various pharmacologically important compounds .
Properties
IUPAC Name |
ethyl (3S)-4-chloro-3-hydroxybutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJNMXDBJKCCAT-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427096 | |
Record name | Ethyl (3S)-4-chloro-3-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86728-85-0 | |
Record name | Ethyl (3S)-4-chloro-3-hydroxybutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86728-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (3S)-4-chloro-3-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-3-hydroxybutyric acid ethyl ester, (3S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LVQ2A7DDJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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